
2-Chloro-3-methylcyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-3-methylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 139387-00-1 . It has a molecular weight of 118.56 . The IUPAC name for this compound is 2-chloro-3-methylcyclopropanecarbaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 . This indicates that the molecule consists of a cyclopropane ring with a chlorine atom and a methyl group attached to one carbon, and a formyl group attached to another carbon.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Recent advances in the chemistry of related compounds, such as 2-chloroquinoline-3-carbaldehyde, focus on the synthesis of quinoline ring systems and the creation of fused or binary heterocyclic systems. These compounds, including 2-Chloro-3-methylcyclopropane-1-carbaldehyde analogs, are significant for their synthetic applications in producing biologically active compounds (Hamama et al., 2018).
Applications in Organic Synthesis
The title compound 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, an analog of this compound, is used to transform into tricyclic heterocycles, showcasing the versatility of these compounds in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).
Transformations and Reactions
A study on 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane, a related compound, demonstrates its transformation into high-yield dienes through HCl elimination. These dienes are important for smooth 4 + 2 cycloaddition reactions, illustrating the potential for creating complex molecular structures (Patrick et al., 2002).
Cyclization Reactions
The exploitation of Cyclopropane Carbaldehydes in Prins Cyclization, a technique used for constructing strained hexahydrooxonines and bicyclized products, exemplifies the application of this compound in complex synthetic pathways (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
2-chloro-3-methylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCBRMWQXDQUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

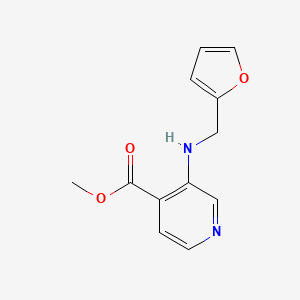
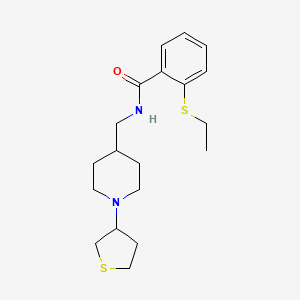
![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)
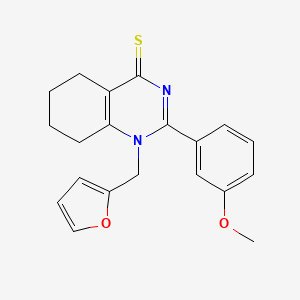
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)
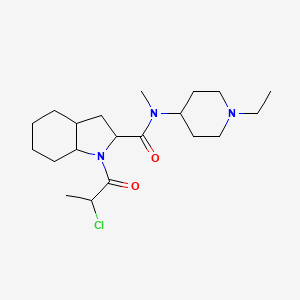
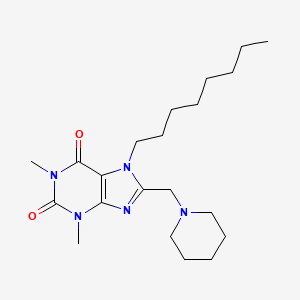


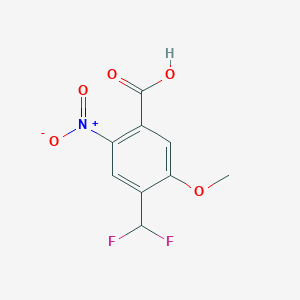
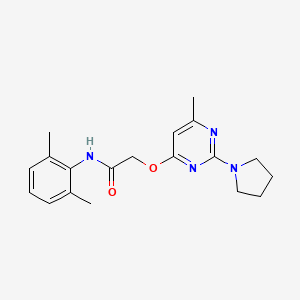
![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)
![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)